

Spectroscopic and Analytical Profile of 4-Methyl-2,6-naphthyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyl-2,6-naphthyridine

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This technical guide provides a comprehensive overview of the spectroscopic and analytical data for **4-Methyl-2,6-naphthyridine**. The information is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the characterization of this compound. While experimentally obtained data is prioritized, this guide also includes predicted spectroscopic information to fill data gaps, which is clearly indicated.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **4-Methyl-2,6-naphthyridine**.

Table 1: Predicted ^1H NMR Spectroscopic Data for 4-Methyl-2,6-naphthyridine

Disclaimer: The following ^1H NMR data is predicted by computational models and has not been experimentally verified. It should be used as a reference for spectral interpretation.

Chemical Shift (δ) ppm	Multiplicity	Tentative Assignment
~9.2 - 9.3	s	H-1
~8.6 - 8.7	d	H-7
~8.4 - 8.5	s	H-5
~7.6 - 7.7	d	H-8
~7.4 - 7.5	s	H-3
~2.7 - 2.8	s	-CH ₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Methyl-2,6-naphthyridine

Disclaimer: The following ¹³C NMR data is predicted by computational models and has not been experimentally verified. It should be used as a reference for spectral interpretation.

Chemical Shift (δ) ppm	Tentative Assignment
~160 - 162	C-1
~155 - 157	C-6
~150 - 152	C-4
~136 - 138	C-8a
~135 - 137	C-5
~121 - 123	C-7
~120 - 122	C-4a
~118 - 120	C-3
~22 - 24	-CH ₃

Table 3: Mass Spectrometry Data for 4-Methyl-2,6-naphthyridine

Parameter	Value
Molecular Formula	C ₉ H ₈ N ₂
Molecular Weight	144.18 g/mol
Exact Mass	144.0687

Table 4: UV Spectroscopic Data for 4-Methyl-2,6-naphthyridine and 2,6-Naphthyridine

The UV spectrum of **4-methyl-2,6-naphthyridine** is noted to be very similar in band shapes and intensities to that of 2,6-naphthyridine.

Compound	λ_{max} (nm) (log ϵ)	Solvent
4-Methyl-2,6-naphthyridine	211 (4.60), 255 (3.71), 262 (3.73), 311 (3.48), 324 (3.53)	Methanol
2,6-Naphthyridine	207 (4.79), 256 (3.71), 263 (3.71), 312 (3.48), 324 (3.52)	Methanol

Table 5: Expected IR Absorption Bands for 4-Methyl-2,6-naphthyridine

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3100 - 3000	C-H Stretch	Aromatic
2975 - 2850	C-H Stretch	-CH ₃ (aliphatic)
1600 - 1450	C=C Stretch	Aromatic Ring
1580 - 1500	C=N Stretch	Naphthyridine Ring
1470 - 1370	C-H Bend	-CH ₃ (aliphatic)
900 - 675	C-H Bend (out-of-plane)	Aromatic

Experimental Protocols

Detailed experimental protocols for the key analytical techniques are provided below. These are generalized procedures suitable for the analysis of **4-Methyl-2,6-naphthyridine** and related heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **4-Methyl-2,6-naphthyridine** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or CD_3OD). The choice of solvent should be based on the solubility of the compound and the desired resolution of the spectrum. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.
- **^1H NMR Acquisition:** Acquire the ^1H NMR spectrum using a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.
- **^{13}C NMR Acquisition:** Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a significantly larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of **4-Methyl-2,6-naphthyridine** (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of these with water.

- **Instrumentation:** Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source. Electrospray ionization (ESI) is a common choice for this type of molecule.
- **Data Acquisition:** Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC). Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$. Set the mass range to scan for the expected molecular ion (e.g., m/z 50-500).
- **Data Analysis:** Determine the accurate mass of the molecular ion and compare it to the theoretical exact mass to confirm the elemental composition. Analyze the fragmentation pattern, if any, to gain further structural information.

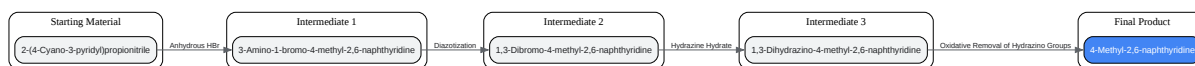
Infrared (IR) Spectroscopy

- **Sample Preparation:** For a solid sample, the KBr pellet method is common. Mix a small amount of **4-Methyl-2,6-naphthyridine** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires placing a small amount of the solid sample directly on the ATR crystal.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record a background spectrum of the empty sample compartment or the clean ATR crystal. Then, place the sample in the IR beam path and record the sample spectrum. The instrument typically scans the mid-IR range ($4000\text{-}400\text{ cm}^{-1}$).
- **Data Analysis:** The resulting spectrum is a plot of transmittance or absorbance versus wavenumber. Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes in the molecule.

Visualizations

Synthesis Workflow of 4-Methyl-2,6-naphthyridine

The following diagram illustrates a common synthetic route to **4-Methyl-2,6-naphthyridine**.[\[1\]](#)



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Caption: Synthesis of **4-Methyl-2,6-naphthyridine**.

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References

- 1. acdlabs.com [acdlabs.com]
- To cite this document: BenchChem. [Spectroscopic and Analytical Profile of 4-Methyl-2,6-naphthyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15350474#spectroscopic-data-and-analysis-of-4-methyl-2-6-naphthyridine\]](https://www.benchchem.com/product/b15350474#spectroscopic-data-and-analysis-of-4-methyl-2-6-naphthyridine)

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Phone: (601) 213-4426

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